3-bromo-N,N-dibutylbenzenesulfonamide
Description
3-Bromo-N,N-dibutylbenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the 3-position and two n-butyl groups on the nitrogen atom. Sulfonamides of this class are frequently employed in pharmaceutical and materials science research due to their tunable electronic and steric properties, which influence reactivity and biological activity .
Properties
Molecular Formula |
C14H22BrNO2S |
|---|---|
Molecular Weight |
348.299 |
IUPAC Name |
3-bromo-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C14H22BrNO2S/c1-3-5-10-16(11-6-4-2)19(17,18)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
WBKOEIGBIUOZMN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Brominated Sulfonamides
*Inferred from substituent analysis.
Structural and Electronic Differences
- Substituent Bulk : The n-butyl groups in 3-bromo-N,N-dibutylbenzenesulfonamide confer significant steric hindrance compared to smaller substituents (e.g., methyl or cyclopentyl). This reduces nucleophilic reactivity at the nitrogen but enhances lipophilicity (logP ≈ 4.5–5.0 estimated), making it suitable for lipid membrane penetration in drug design .
- Electronic Effects : The bromine atom at C3 acts as an electron-withdrawing group, polarizing the sulfonamide moiety. This effect is shared across analogs but modulated by substituent electronegativity .
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